molecular formula C14H9ClFN3OS B2919725 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-46-4

7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2919725
CAS No.: 896328-46-4
M. Wt: 321.75
InChI Key: MTTCSOZHGMGLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a fused pyrido[1,2-a][1,3,5]triazin-4-one core structure, substituted with a chlorine atom at the 7-position and a (3-fluorobenzyl)sulfanyl group at the 2-position. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to interact with various biological targets . Triazine and triazole derivatives are frequently explored as enzyme inhibitors , and similar structures have been developed for a wide range of pharmacological activities, including use as anticancer, antifungal, and antiviral agents . The specific substitutions on this compound—a chlorine atom and a benzylthioether group containing a fluorine atom—are common in drug design for modulating properties like lipophilicity, electronic effects, and metabolic stability. Researchers may find this compound valuable for probing biological pathways, screening for new therapeutic agents, or as a building block in the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-10-4-5-12-17-13(18-14(20)19(12)7-10)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTCSOZHGMGLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridotriazine Core: The initial step involves the formation of the pyridotriazine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a triazine precursor under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenylmethylsulfanyl Group: The final step involves the introduction of the fluorophenylmethylsulfanyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using a suitable fluorophenylmethylsulfanyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the triazinone ring or other functional groups.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Chemical Biology: The compound is used as a probe to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrido[1,2-a][1,3,5]triazin-4-one derivatives in the literature exhibit diverse substituents at the 2- and 7-positions, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Molecular Weight (g/mol)
7-Chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one 7-Cl, 2-(3-fluorobenzylsulfanyl) Not reported Sulfanyl, Chlorine, Fluorine ~350 (estimated)
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8h) 7-Thiophenyl, 2-diethylamino 146 Amino, Thiophenyl 300 (MS data)
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1) 6-Me, 2-NH2 >260 Amino, Methyl 176.0 (MS data)
2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2-Ph N/A Phenyl 223.23
Key Observations:
  • The 7-chloro substituent increases electrophilicity, which may enhance interactions with nucleophilic biological targets (e.g., enzymes) compared to non-halogenated analogs . The 3-fluorobenzyl group introduces steric bulk and electron-withdrawing effects, likely influencing binding specificity versus simpler aryl groups (e.g., thiophenyl in 8h) .
  • Thermal Stability: The amino-substituted 4e1 exhibits exceptional thermal stability (mp >260°C), attributed to strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but expected to be lower due to the flexible benzylsulfanyl moiety.

Biological Activity

7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives. Its molecular formula is C12H10ClF N4OS, with a molecular weight of approximately 284.75 g/mol. The structure features a chloro group at the 7-position and a sulfanyl group linked to a 3-fluorophenyl moiety.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various triazine derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against viral pathogens.

  • Case Study : A related compound showed an EC50 value of 3.98 µM against HIV-1, indicating strong antiviral efficacy with a therapeutic index exceeding 105.25 .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in preclinical models.

  • Research Findings : In vitro studies revealed that derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, certain analogs were reported to inhibit cell proliferation with IC50 values ranging from 0.20 to 0.35 µM in various cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit key enzymes involved in viral replication and cancer cell metabolism .
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in tumor cells .

Data Tables

Activity Type EC50/IC50 Value (µM) Target Reference
Antiviral3.98HIV-1
Antitumor0.20 - 0.35Various Cancer Cell Lines
Enzyme InhibitionVariesViral Enzymes
Cell Cycle ArrestNot specifiedCancer Cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.